molecular formula C15H13NO B7882953 N,N-Diphenyl acrylamide

N,N-Diphenyl acrylamide

Cat. No.: B7882953
M. Wt: 223.27 g/mol
InChI Key: PHUYTHHZSUIMIX-UHFFFAOYSA-N
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Description

N,N-Diphenyl acrylamide is an aromatic acrylamide derivative of significant interest in the development of advanced polymers and functional materials . Its structure, featuring two phenyl groups attached to the amide nitrogen, makes it a valuable monomer for controlled polymerizations. This compound is particularly useful in the synthesis of functional polyacrylamides with N-heterocyclic structures, which are emerging as key materials in the field of optoelectronics . Research demonstrates that polymers derived from this compound monomers can exhibit excellent thermal stability and predictable molecular weights, making them suitable for demanding applications . A prominent research application involves its role in the synthesis of specialized acrylamides like ADTA (N-acryloyl-N,N-diphenyl-4-(1,2,3,4-tetrahydroquinolin-6-yl)aniline), which after polymerization, show great potential for use in photovoltaic devices . The resulting polymers have been characterized by techniques such as UV-vis absorption and photoluminescence spectroscopy, confirming their promising electronic properties . This product is intended for research purposes in laboratory settings. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-diphenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c1-2-15(17)16(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h2-12H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHUYTHHZSUIMIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

32593-07-0
Details Compound: 2-Propenamide, N,N-diphenyl-, homopolymer
Record name 2-Propenamide, N,N-diphenyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32593-07-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N,n Diphenylacrylamide and Its Derivatives

Direct Synthetic Routes to N,N-Diphenylacrylamide

The direct synthesis of N,N-diphenylacrylamide is most commonly achieved through the acylation of diphenylamine (B1679370) with acryloyl chloride. This reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction is generally performed in an anhydrous solvent like dichloromethane (B109758) under an inert atmosphere to prevent unwanted side reactions.

Another modern approach involves a palladium-catalyzed carbonylation reaction. tandfonline.com This method utilizes 1,2-dichloroethane (B1671644) and amines as starting materials, offering an efficient strategy for the synthesis of acrylamides with good to excellent yields. tandfonline.com For instance, a variety of aromatic and alkyl amines have been shown to be completely converted within 40 minutes, achieving up to a 99% yield of the target product. tandfonline.com

ReactantsCatalyst/BaseSolventReaction ConditionsYieldReference
Diphenylamine, Acryloyl ChlorideTriethylamineDichloromethane0°C to room temperature, 12 hoursNot specified rsc.org
1,2-Dichloroethane, AminesPalladium catalystNot specifiedNot specifiedUp to 99% tandfonline.com

Synthesis of N,N-Diphenylacrylamide Derivatives

Knoevenagel Condensation Approaches

The Knoevenagel condensation is a versatile method for forming carbon-carbon double bonds, which can be applied to the synthesis of N,N-diphenylacrylamide derivatives. acs.orgorganic-chemistry.org This reaction typically involves the condensation of an active methylene (B1212753) compound with a carbonyl compound, often catalyzed by a weak base. bhu.ac.in

A notable example is the synthesis of (E)-2-cyano-N,3-diphenylacrylamide. acs.org This derivative is obtained through the Knoevenagel condensation of 2-cyano-N-phenylacetamide with benzaldehyde (B42025). acs.org The reaction is carried out in toluene (B28343) with a catalytic amount of triethylamine, under reflux conditions for 24 hours. acs.org This method highlights the utility of the Knoevenagel condensation in accessing functionalized acrylamide (B121943) structures. acs.orgresearchgate.net

ReactantsCatalystSolventReaction ConditionsProductReference
2-Cyano-N-phenylacetamide, BenzaldehydeTriethylamineToluene105-110°C, 24 hours(E)-2-Cyano-N,3-diphenylacrylamide acs.org

Condensation Reactions with Acetanilides and Benzaldehydes

A straightforward approach to synthesizing derivatives of N,N-diphenylacrylamide involves the condensation reaction of para-substituted acetanilides with various para-substituted benzaldehydes. chemmethod.comresearchgate.netntu.edu.iq This reaction is typically performed in an alkaline medium, using ethanol (B145695) as a solvent. chemmethod.comresearchgate.net

The general procedure involves mixing the acetanilide (B955) and benzaldehyde in ethanol, followed by the dropwise addition of a sodium hydroxide (B78521) solution until the mixture becomes alkaline. chemmethod.com The reaction mixture is stirred at room temperature for several hours. chemmethod.com After concentrating the solution and neutralizing it with acid, the solid product is collected. chemmethod.com This method allows for the synthesis of a library of diphenyl acrylamide derivatives by varying the substituents on both the acetanilide and benzaldehyde starting materials. chemmethod.comresearchgate.netntu.edu.iq

Acetanilide DerivativeBenzaldehyde DerivativeBaseSolventReaction TimeReference
Acetanilidep-Substituted benzaldehydesSodium hydroxideEthanol6-7 hours chemmethod.comresearchgate.net
p-Chloroacetanilidep-Substituted benzaldehydesSodium hydroxideEthanol6-7 hours chemmethod.comresearchgate.net

Aza-Michael Addition Pathways for N-Substituted Acrylamides

The aza-Michael addition, or the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, provides a powerful pathway for the synthesis of N-substituted acrylamide derivatives. nih.govresearchgate.net This reaction can be catalyzed by various reagents, including Lewis acids and bases, under different reaction conditions. nih.govresearchgate.net For instance, aza-Michael reactions between primary amines and Michael acceptors like acrylamide can be performed under solvent-free conditions using acidic alumina (B75360) as a heterogeneous catalyst to yield mono-adducts. nih.gov

In a specific example, the reaction of aniline (B41778) with N,N-dimethyl acrylamide was investigated using imidazolium (B1220033) chloride as a catalyst under solvent-free conditions at 110 °C, yielding the corresponding adduct. researchgate.net This pathway can be conceptually extended to the synthesis of N,N-diphenylacrylamide derivatives by reacting diphenylamine with a suitable Michael acceptor. The reaction can also be promoted by microwave irradiation in the presence of a catalyst like DBU under solvent-free conditions, often leading to reduced reaction times and good yields. mdpi.com

AmineMichael AcceptorCatalystConditionsYieldReference
AnilineN,N-Dimethyl acrylamideImidazolium chloride110 °C, solvent-free69% researchgate.net
Primary aliphatic/aromatic aminesAcrylamideAcidic aluminaReflux, solvent-freeHigh yields nih.gov
BenzylamineEthyl 2-phenylacrylateDBU60 °C, solvent-free90% mdpi.com

Electrochemical Synthesis of Functionalized Acrylamide-Related Compounds

Electrochemical methods offer a green and efficient alternative for the synthesis of functionalized acrylamide derivatives. rsc.orgresearchgate.netrsc.org These methods utilize electrons as a traceless redox agent, often avoiding the need for stoichiometric oxidants or reductants. rsc.org

An example of this is the electrochemical oxidative C(sp²)–H chlorination of acrylamides. rsc.orgcardiff.ac.uk When N,N-diphenylacrylamide was subjected to optimized electrochemical conditions, it did not yield the expected β-chloroacrylamide. Instead, it underwent an intramolecular trapping of a C-centered radical intermediate with a N-phenyl substituent, leading to the formation of an oxindole (B195798) as the sole product. rsc.orgcardiff.ac.uk Other electrochemical methods include dehydrogenative annulation reactions of N-arylacrylamides with various partners to produce complex heterocyclic structures. acs.org For instance, an electrochemical dehydrogenative [3 + 2]/[5 + 2] annulation of N-arylacrylamides with γ,δ-unsaturated malonates has been developed to produce benzo[b]azepin-2-ones. acs.org

SubstrateReaction TypeKey Reagents/ConditionsProduct TypeReference
N,N-DiphenylacrylamideOxidative C(sp²)–H ChlorinationMgCl₂, MeCN:AcOH, Graphite anode, Pt cathodeOxindole rsc.orgcardiff.ac.uk
N-Arylacrylamides, γ,δ-Unsaturated MalonatesDehydrogenative [3 + 2]/[5 + 2] AnnulationCp₂Fe (catalyst), MeOHBenzo[b]azepin-2-ones acs.org
2-Azido-N-(4-methoxyphenyl) acrylamideFluoroalkylation-dearomatizationPt anode, C cathode, CF₃SO₂NaAzaspiro[4.5]dienone derivatives chim.it

Ritter Reaction for Substituted Acrylamide Synthesis

The Ritter reaction is a well-established method for the synthesis of N-substituted amides. researchgate.netgoogle.comgoogle.com It involves the reaction of a nitrile with a carbocation precursor, such as an alcohol or an alkene, in the presence of a strong acid. researchgate.net This reaction has been adapted for the synthesis of substituted acrylamides. tandfonline.comgoogle.com

For example, N-substituted acrylamides can be prepared by reacting acrylonitrile (B1666552) with a compound capable of forming a stable carbocation, such as a tertiary or benzylic alcohol, under acidic conditions. google.comorgsyn.org The use of heterogeneous catalysts like NaHSO₄/SiO₂ has been shown to efficiently catalyze the Ritter reaction between acrylonitrile and sec-benzylic alcohols to give the corresponding N-substituted acrylamide products. tandfonline.com This method is particularly suitable for the synthesis of secondary or tertiary alkyl monosubstituted acrylamides. google.com

NitrileCarbocation PrecursorCatalyst/AcidProductReference
Acrylonitrilesec-Benzylic alcoholsNaHSO₄/SiO₂N-Substituted acrylamide tandfonline.com
AcrylonitrileBenzyl alcoholConcentrated sulfuric acidN-Benzylacrylamide orgsyn.org
(Meth)acrylonitrilePhosphorus-containing dienesNot specifiedN-Substituted (meth)acrylamides google.com

Polymerization and Copolymerization Studies

Homopolymerization of N,N-Diphenylacrylamide

The synthesis of poly(N,N-Diphenylacrylamide) has been achieved through different polymerization techniques, each influencing the stereochemistry and properties of the resulting polymer.

Radical polymerization of N,N-Diphenylacrylamide has been investigated to understand the formation and structure of the resulting polymer. The general mechanism of radical polymerization involves three main stages: initiation, propagation, and termination. Initiation is typically achieved using a radical initiator, which decomposes upon heating or irradiation to form free radicals. These radicals then react with a DPAA monomer to initiate the polymer chain. Propagation involves the sequential addition of DPAA monomers to the growing radical chain. Termination occurs when two growing chains combine or disproportionate.

Studies have shown that the radical polymerization of DPAA in toluene (B28343) as a solvent leads to the formation of a polymer with a high content of racemo diads (r = 0.85). The tacticity of the polymer, which describes the stereochemical arrangement of the phenyl groups along the polymer backbone, is a crucial characteristic determined by the polymerization mechanism and conditions.

Anionic polymerization of N,N-Diphenylacrylamide offers a more controlled approach to polymer synthesis, allowing for the production of polymers with well-defined structures. The mechanism involves the initiation of polymerization by a nucleophilic species, such as an organolithium compound, which attacks the double bond of the DPAA monomer to form a carbanion. This carbanion then propagates by adding more monomer units. In the absence of terminating agents, the growing chains remain active, a characteristic of living polymerization.

The stereochemistry of the resulting poly(N,N-Diphenylacrylamide) is highly dependent on the solvent and initiator used. For instance, anionic polymerization of DPAA using butyllithium (B86547) as an initiator in a non-polar solvent like toluene results in a polymer that is rich in meso diads (m = 0.95), indicating a tendency towards isotactic placement of the monomer units. In contrast, when the polymerization is carried out in a polar solvent such as tetrahydrofuran (B95107) (THF), the resulting polymer has a higher content of racemo diads (r = 0.66), suggesting a more syndiotactic-like structure.

Furthermore, asymmetric anionic polymerization of N,N-disubstituted acrylamides, including DPAA, has been explored using chiral anionic initiators. This approach can lead to the formation of optically active polymers with a one-handed helical conformation. For example, the polymerization of DPAA with a complex of (–)-sparteine and fluorenyllithium in toluene at low temperatures has been shown to produce a polymer with a large negative optical rotation.

Copolymerization of N,N-Diphenylacrylamide and Analogues with Other Monomers

Copolymerization extends the range of properties achievable with DPAA by incorporating other monomer units into the polymer chain. The reactivity of DPAA and its analogues in copolymerization systems provides insights into their polymerization behavior and the structure of the resulting copolymers.

Free radical copolymerization is a versatile method for synthesizing a wide range of copolymers. The composition and structure of the resulting copolymer are determined by the reactivity ratios of the comonomers, which describe the relative reactivity of a growing polymer chain ending in one monomer unit towards adding the same or the other monomer.

While specific studies on the free radical copolymerization of N,N-Diphenylacrylamide are limited, research on its analogues, such as N-isopropylacrylamide (NIPAm) and N,N-dimethylacrylamide (DMA), provides valuable insights. For instance, the free radical copolymerization of NIPAm with 2,3-dihydroxypropyl methacrylate (B99206) (DHPMA) has been studied in detail. The reactivity ratios were found to be r_DHPMA = 3.09 and r_NIPAM = 0.11, indicating that the DHPMA-terminated radical prefers to add another DHPMA monomer, while the NIPAm-terminated radical has a higher preference for adding a DHPMA monomer nih.govmdpi.commdpi.com. This suggests that the copolymerization would lead to a copolymer with a non-random distribution of monomer units.

Similarly, studies on the copolymerization of N-substituted acrylamides with vinyl monomers like acrylonitrile (B1666552), methyl acrylate, and methyl methacrylate have been conducted to produce copolymers with varying physical properties researchgate.net. The reactivity ratios for these systems are crucial for predicting the copolymer composition and properties.

Table 1: Reactivity Ratios in Free Radical Copolymerization of N-isopropylacrylamide (NIPAm, M1) with 2,3-dihydroxypropyl methacrylate (DHPMA, M2)

Monomer 1 (M1)Monomer 2 (M2)r1r2Copolymerization Tendency
N-isopropylacrylamide (NIPAm)2,3-dihydroxypropyl methacrylate (DHPMA)0.113.09DHPMA prefers homopolymerization; NIPAm prefers copolymerization

Anionic copolymerization can produce block copolymers with well-defined block lengths and narrow molecular weight distributions, particularly when living polymerization conditions are employed. The synthesis of block copolymers containing a poly(N,N-dialkylacrylamide) block has been explored. For example, novel well-defined block copolymers have been synthesized with polystyrene, poly(2-vinylpyridine), poly(ethylene oxide), or poly(tert-butyl methacrylate) as the first block and poly(N,N-dialkylacrylamide) as the second block through ligated anionic polymerization.

The anionic copolymerization of styrene (B11656) and diene derivatives can be controlled to produce random copolymers by using a randomizer such as tetrahydrofuran (THF) rsc.org. While direct studies on the anionic copolymerization of N,N-Diphenylacrylamide are not extensively reported, the behavior of other N,N-disubstituted acrylamides suggests that it could be a viable method for creating copolymers with controlled architectures. The anionic polymerization of various N,N-dialkylacrylamides has been studied in the presence of additives to control the tacticity and molecular weight distribution of the resulting polymers acs.orgfigshare.com.

Redox initiation is a common method for initiating free-radical polymerization at lower temperatures than thermal initiation. A redox system typically consists of an oxidizing agent and a reducing agent, which react to produce radicals that can initiate polymerization. This approach is particularly useful for aqueous polymerization systems.

Studies on the redox copolymerization of acrylamide (B121943) and its derivatives have been reported. For example, the redox copolymerization of acrylonitrile with acrylamide has been carried out in N,N-dimethylformamide (DMF) using a potassium persulfate and silver nitrate (B79036) redox system ajrconline.org. The copolymer yield was found to be dependent on the feed ratio of the monomers.

Controlled Polymerization Techniques

Controlled polymerization techniques are pivotal in synthesizing polymers with well-defined architectures, molecular weights, and low dispersity. For N,N-Diphenyl acrylamide, research has predominantly focused on living anionic polymerization strategies to control its stereochemistry.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

Based on available scientific literature, specific studies detailing the Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization of this compound are not extensively documented. While RAFT is a versatile controlled radical polymerization method for a wide range of monomers, including other acrylamide derivatives, its application to this compound has not been specifically reported in the surveyed research.

Living Anionic Polymerization Strategies

Living anionic polymerization has been successfully employed to synthesize poly(this compound) (PDPAA) with a high degree of stereochemical control. The bulky diphenylamino groups on the monomer heavily influence the stereospecificity of the polymerization, which can be further directed by the choice of initiator and solvent.

Asymmetric anionic polymerization of N,N-disubstituted acrylamides, including this compound, has been investigated using chiral anionic initiators. researchgate.net The use of a complex formed between (−)-sparteine and fluorenyllithium in toluene at a low temperature of -97°C resulted in an optically active polymer. researchgate.net The significant negative specific rotation ([α]D25 = −101°) of the resulting poly(this compound) suggests the formation of a polymer with a one-handed helical conformation. researchgate.net

The stereospecificity of the polymerization is highly dependent on the solvent used. Anionic polymerization with butyllithium as an initiator in a nonpolar solvent like toluene yields a highly isotactic polymer, characterized by a high meso diad (m) content of up to 0.95. scispace.com In contrast, when the polymerization is conducted in a polar solvent such as tetrahydrofuran (THF), a polymer rich in syndiotactic structure, with a racemo diad (r) content of 0.66, is produced. scispace.com The syndiotacticity can be further enhanced by lowering the polymerization temperature. scispace.com

InitiatorSolventTemperature (°C)Yield (%)Tacticity (diad)Specific Rotation [α]D25Reference
n-ButyllithiumToluene088m = 0.95N/A scispace.com
n-ButyllithiumToluene-7898m = 0.94N/A scispace.com
n-ButyllithiumTetrahydrofuran (THF)-7894r = 0.66N/A scispace.com
n-ButyllithiumTetrahydrofuran (THF)-11085r = 0.66N/A scispace.com
(−)-sparteine-fluorenyllithiumToluene-97N/AOptically Active-101° researchgate.net

Polymerization Kinetics and Reaction Efficiency

The study of polymerization kinetics and reaction efficiency, including polymerization rates, monomer reactivity, and product yields, is crucial for optimizing polymerization processes.

Monomer Reactivity Ratio Determination

The monomer reactivity ratios are critical parameters in copolymerization that describe the relative reactivity of a propagating chain ending in one monomer unit towards adding the same or a different monomer. There is a lack of available studies in the searched literature that report on the copolymerization of this compound with other monomers and the subsequent determination of its monomer reactivity ratios.

Conversion and Yield Studies

Studies on the anionic polymerization of this compound (DPAA) have reported high yields, indicating efficient conversion of the monomer to polymer under specific conditions. The polymerization proceeds in good yields, particularly when using butyllithium as an initiator. scispace.com

In the nonpolar solvent toluene, the polymerization at 0°C results in an 88% yield, which increases to 98% when the temperature is lowered to -78°C. scispace.com In the polar solvent tetrahydrofuran (THF), a yield of 94% is achieved at -78°C. scispace.com These results demonstrate that high conversion of this compound can be effectively achieved through anionic polymerization, with the choice of solvent and temperature influencing the final yield. scispace.com

InitiatorSolventTemperature (°C)Time (h)Yield (%)Reference
n-ButyllithiumToluene02488 scispace.com
n-ButyllithiumToluene-402496 scispace.com
n-ButyllithiumToluene-782498 scispace.com
n-ButyllithiumTetrahydrofuran (THF)02493 scispace.com
n-ButyllithiumTetrahydrofuran (THF)-782494 scispace.com

Stereochemistry and Tacticity Control in Polymerization

The arrangement of pendant groups along a polymer backbone, known as tacticity, is a critical factor that dictates the macroscopic properties of the material, including its crystallinity, solubility, and mechanical strength. In the polymerization of this compound (DPAA), controlling the stereochemistry of the repeating units allows for the synthesis of polymers with tailored characteristics. The tacticity of poly(this compound) (poly(DPAA)) is typically described in terms of diads: meso (m) diads correspond to an isotactic arrangement where the phenyl groups are on the same side of the polymer chain, while racemo (r) diads represent a syndiotactic arrangement with alternating orientations.

Factors Influencing Polymer Stereoregularity

The stereoregularity of poly(DPAA) is significantly influenced by the polymerization method, the choice of solvent, and the concentration of the monomer. Direct determination of poly(DPAA) tacticity by NMR spectroscopy is challenging; therefore, chemical conversion of the polymer to poly(methyl acrylate) is often employed to analyze its stereochemistry. scispace.com

Polymerization Method: The type of polymerization has a profound effect on the resulting polymer tacticity.

Anionic Polymerization: This method can produce highly isotactic poly(DPAA). For instance, using butyllithium as an initiator in a non-polar solvent like toluene results in a polymer that is rich in meso diads (m = 0.95), indicating a strong preference for isotactic placement. scispace.com

Radical Polymerization: In contrast, free-radical polymerization of DPAA generally yields a syndiotactic-rich polymer. scispace.comresearchgate.net When conducted in toluene, the resulting polymer has a high content of racemo diads (r = 0.85). scispace.com

Solvent Effects: The polarity of the solvent plays a crucial role, particularly in anionic polymerization.

In non-polar solvents like toluene , the initiator and the growing chain end can form a more organized complex, leading to greater stereocontrol and favoring isotactic polymer formation. scispace.com

In polar solvents such as tetrahydrofuran (THF) , the solvent molecules solvate the cation, creating a looser ion pair at the propagating chain end. This reduces stereocontrol and leads to a polymer with a higher proportion of racemo diads (r = 0.66) compared to polymerization in toluene. scispace.com

Monomer Concentration: For the free-radical polymerization of DPAA, the monomer concentration has been identified as a factor affecting stereochemistry. Studies have shown that a lower monomer concentration can lead to a higher degree of syndiotacticity in the resulting polymer. researchgate.net

Table 1. Influence of Polymerization Conditions on the Tacticity of Poly(this compound)
Polymerization TypeInitiatorSolventMeso Diad (m)Racemo Diad (r)Reference
AnionicButyllithiumToluene0.950.05 scispace.com
AnionicButyllithiumTetrahydrofuran0.340.66 scispace.com
RadicalAIBNToluene0.150.85 scispace.com
AIBN (Azobisisobutyronitrile) is a typical radical initiator. Data derived from poly(methyl acrylate) after conversion of poly(DPAA). scispace.com

Role of Initiators and Additives (e.g., Lewis Acids)

The choice of initiator and the inclusion of additives are pivotal for achieving high levels of stereocontrol in the polymerization of acrylamides.

Initiators:

Anionic Initiators: As mentioned, organolithium compounds like butyllithium are effective for producing isotactic poly(DPAA). scispace.com Chiral anionic initiators, such as the complex of (−)-sparteine and fluorenyllithium, have been used to polymerize DPAA. The resulting polymer is optically active, which is attributed to the formation of a one-handed helical conformation of the polymer chain, rather than chirality at the main-chain carbon atoms. researchgate.net

Additives and Lewis Acids: While specific studies on the effect of Lewis acids on DPAA polymerization are not extensively detailed, the strategy is well-established for other N,N-disubstituted acrylamides, such as N,N-dimethylacrylamide (DMAA), and the principles are broadly applicable. Lewis acids are used to enhance isotacticity in both radical and anionic polymerizations. acs.orgnih.govrsc.org

The mechanism involves the coordination of the Lewis acid to the carbonyl oxygen atoms of both the propagating chain end and the incoming monomer. ugent.beresearchgate.net This coordination creates a rigid, sterically constrained transition state that favors the pro-meso propagation pathway, leading to a higher degree of isotacticity. ugent.be

Lanthanide Triflates: Lewis acids such as yttrium triflate (Y(OTf)₃) and ytterbium triflate (Yb(OTf)₃) are particularly effective in controlling the stereochemistry of acrylamide polymerization. acs.orgnih.govrsc.org In controlled/living radical polymerization methods like ATRP and RAFT, the addition of Y(OTf)₃ can significantly increase the proportion of meso dyads to approximately 85% for poly(DMAA). nih.gov

Other Metal Compounds: The addition of diethylzinc (B1219324) (Et₂Zn) to anionic polymerization systems of N,N-dialkylacrylamides has been shown to reduce isotacticity and increase syndio- and heterotacticity. acs.orgfigshare.com This effect is believed to arise from the coordination of Et₂Zn with the propagating enolate anion, altering its stereochemical preference. acs.orgfigshare.com

The combination of modern polymerization techniques with Lewis acid catalysis provides a powerful tool for synthesizing complex polymer architectures. For example, by adding a Lewis acid at a specific point during a living radical polymerization, well-defined atactic-b-isotactic stereoblock copolymers can be synthesized in a one-pot approach. nih.gov

Table 2. Effect of Lewis Acids on Tacticity in Controlled Radical Polymerization of N,N-Dimethylacrylamide (DMAA)
Polymerization TypeLewis AcidResulting Tacticity (meso dyads, m)Reference
ATRPY(OTf)₃~85% nih.gov
RAFTY(OTf)₃~85% nih.gov
PET-RAFTY(OTf)₃>80% acs.org
NMPY(OTf)₃~65% nih.gov
This table illustrates the general effectiveness of Lewis acids in promoting isotactic polymerization for a related monomer, providing a model for potential strategies for poly(DPAA).

Advanced Characterization Techniques for N,n Diphenylacrylamide Based Materials

Spectroscopic Analysis of Monomers and Polymers

Spectroscopic methods are fundamental in identifying and characterizing DPAA and its polymers. These techniques provide insights into the chemical environment of atoms, functional groups present, and electronic transitions within the molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)

NMR spectroscopy is a powerful tool for the structural elucidation of DPAA and its polymers, providing detailed information about the chemical environment of hydrogen, carbon, and nitrogen nuclei.

¹H and ¹³C NMR: The ¹H and ¹³C NMR spectra of DPAA exhibit characteristic signals corresponding to the vinyl and phenyl protons and carbons. In ¹H NMR, the vinyl protons typically appear as a set of multiplets in the olefinic region, while the aromatic protons of the two phenyl groups produce complex multiplets in the aromatic region. The chemical shifts in ¹³C NMR distinguish the carbonyl carbon, the vinyl carbons, and the aromatic carbons, with the two phenyl groups often showing four distinct signals due to symmetry. Upon polymerization, the signals corresponding to the vinyl group disappear, and new signals for the polymer backbone appear in the aliphatic region of both ¹H and ¹³C NMR spectra.

¹⁵N NMR: While less common, ¹⁵N NMR spectroscopy can provide valuable information about the electronic environment of the nitrogen atom in the amide group. The chemical shift of the nitrogen in DPAA is influenced by the electron-withdrawing nature of the carbonyl group and the electronic effects of the two phenyl rings. Changes in the ¹⁵N chemical shift upon polymerization can indicate changes in the electronic environment and conformation of the amide group within the polymer chain. For instance, in related dipyrrolic structures, nitrogen atoms consistently show chemical shifts around -231 ppm relative to nitromethane. researchgate.net

Below is a table summarizing typical NMR data for N,N-Diphenylacrylamide.

NucleusChemical Shift (ppm)MultiplicityAssignment
¹H7.20 - 7.40mPhenyl protons
¹H6.40 - 6.60mVinyl protons
¹³C~165sCarbonyl carbon
¹³C142 - 126mAromatic carbons
¹³C~130dVinyl CH
¹³C~128tVinyl CH₂

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is instrumental in identifying the functional groups present in both the DPAA monomer and its polymer. The FTIR spectrum of DPAA is characterized by several key absorption bands. A strong absorption band is typically observed around 1660 cm⁻¹ corresponding to the C=O stretching vibration of the amide group. The C=C stretching vibration of the vinyl group appears around 1620 cm⁻¹. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the vinyl group is seen just below 3000 cm⁻¹.

Upon polymerization to poly(N,N-Diphenylacrylamide), the most significant change in the FTIR spectrum is the disappearance of the vibrational bands associated with the vinyl group. The strong amide I band (C=O stretch) remains a prominent feature of the polymer's spectrum, often with a slight shift in frequency, which can provide information about hydrogen bonding and the polymer's conformation.

Wavenumber (cm⁻¹)AssignmentMonomer/Polymer
~3100-3000Aromatic C-H StretchBoth
~3000-2900Aliphatic C-H StretchMonomer
~1660Amide I (C=O Stretch)Both
~1620C=C Vinyl StretchMonomer
~1490, ~1450Aromatic C=C StretchBoth

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the DPAA monomer and its polymer. The spectrum of the DPAA monomer typically shows absorption bands in the UV region arising from π-π* transitions of the aromatic rings and the conjugated system formed by the vinyl group and the carbonyl group.

After polymerization, the disappearance of the vinyl group's contribution to the conjugated system leads to a change in the UV-Vis spectrum. The resulting polymer, poly(N,N-Diphenylacrylamide), primarily exhibits absorptions characteristic of the phenyl groups attached to the amide nitrogen. The position and intensity of these absorption bands can be influenced by the polymer's conformation and the surrounding solvent environment. In studies of similar polymers, the course of polymerization has been effectively monitored by observing changes in the UV-Vis spectra. nih.gov

Chromatographic Characterization of Polymeric Structures

Chromatographic techniques are essential for determining the molar mass distribution and purity of poly(N,N-Diphenylacrylamide).

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)

SEC, also known as GPC, is a powerful technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of poly(N,N-Diphenylacrylamide). lcms.czchromatographytoday.com This method separates polymer chains based on their hydrodynamic volume in solution. Larger molecules elute from the chromatography column faster than smaller molecules. By calibrating the system with polymer standards of known molecular weight, the molar mass distribution of the poly(N,N-Diphenylacrylamide) sample can be accurately determined. The choice of eluent is critical to prevent interactions between the polymer and the column's stationary phase, which can affect the accuracy of the results. nih.govnih.gov For amphiphilic polymers, careful selection of both the eluent and stationary phase is necessary to avoid adsorption. nih.gov

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique used to assess the purity of the N,N-Diphenylacrylamide monomer and can also be employed to analyze the polymer. rsc.org For the monomer, reverse-phase HPLC can be used to separate it from any impurities or starting materials from the synthesis. For the polymer, HPLC can be used in different modes. For instance, gradient polymer elution chromatography can separate polymers based on their chemical composition, while liquid chromatography under critical conditions can be used to analyze differences in polymer end-groups. lcms.cz

Ultra-High Performance Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS)

Ultra-High Performance Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS) is a powerful analytical technique for the separation, identification, and quantification of components in complex mixtures. In the context of N,N-Diphenylacrylamide-based materials, UHPLC-QTOF-MS can be employed to analyze the purity of the monomer, identify residual monomers or oligomers in the polymer, and characterize degradation products. The high-resolution and mass accuracy of QTOF-MS allow for the precise determination of elemental compositions and the structural elucidation of unknown compounds.

Research Findings: While specific UHPLC-QTOF-MS studies on N,N-Diphenylacrylamide are not extensively documented in publicly available literature, the application of this technique to similar polymeric systems demonstrates its potential. For instance, in the analysis of other polyacrylamides, UHPLC-QTOF-MS has been instrumental in identifying and quantifying trace impurities and degradation products that could significantly impact the material's performance and safety. The typical workflow involves developing a chromatographic method to separate the compounds of interest, followed by mass spectrometric analysis to obtain high-resolution mass spectra. Fragmentation studies (MS/MS) are then performed to elucidate the chemical structures of the separated components.

Microscopic and Morphological Investigations

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a fundamental technique for visualizing the surface topography and morphology of materials at the micro- and nanoscale. For N,N-Diphenylacrylamide-based materials, SEM analysis can reveal details about the surface texture, porosity, and the dispersion of any fillers or additives within the polymer matrix.

Research Findings: SEM studies on polymers similar to poly(N,N-Diphenylacrylamide) have shown that the surface morphology can be significantly influenced by the polymerization conditions and subsequent processing. For example, solution-cast films may exhibit smooth surfaces, while materials prepared by emulsion polymerization might show a particulate morphology. The magnification capabilities of SEM allow for the examination of features ranging from several millimeters to a few nanometers, providing a comprehensive understanding of the material's surface characteristics.

Representative SEM Operating Parameters
ParameterTypical Value
Accelerating Voltage5-20 kV
Working Distance5-15 mm
Spot SizeVariable (nm range)
DetectorSecondary Electron (SE) or Backscattered Electron (BSE)

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) offers higher resolution than SEM and is used to investigate the internal structure of materials. For N,N-Diphenylacrylamide-based materials, TEM can be used to visualize the morphology of nanoparticles, the dispersion of nanofillers in a polymer composite, and the phase separation in polymer blends.

Research Findings: In the characterization of polymer nanocomposites, TEM is indispensable for confirming the exfoliation and dispersion of layered silicates or the distribution of other nanofillers. For block copolymers containing N,N-Diphenylacrylamide, TEM can reveal the microphase-separated domains, providing insights into the self-assembly behavior of the macromolecules. Sample preparation for TEM is critical and often involves ultramicrotomy to obtain thin sections of the material.

X-ray Diffraction (XRD)

X-ray Diffraction (XRD) is a non-destructive technique used to determine the crystalline structure of materials. For N,N-Diphenylacrylamide-based polymers, XRD can be used to assess the degree of crystallinity, identify the crystalline phases present, and determine the size of the crystallites.

Research Findings: Poly(N,N-Diphenylacrylamide) is expected to be largely amorphous due to the bulky phenyl side groups that hinder regular chain packing. An XRD pattern of an amorphous polymer would show a broad halo rather than sharp Bragg peaks. However, if the polymer is semi-crystalline or part of a composite with crystalline fillers, XRD can provide valuable information. The position and intensity of the diffraction peaks are characteristic of the crystalline structure, while the width of the peaks can be used to estimate the crystallite size using the Scherrer equation.

Hypothetical XRD Data for a Semi-Crystalline Polymer
2θ (degrees)Intensity (a.u.)Crystalline Plane (hkl)
15.2BroadAmorphous Halo
22.5Sharp(110)
28.8Sharp(200)

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional topographical images of a material's surface. In addition to imaging, AFM can also probe various surface properties such as roughness, adhesion, and viscoelasticity at the nanoscale.

Research Findings: For N,N-Diphenylacrylamide-based films and coatings, AFM can be used to quantify surface roughness, which is a critical parameter for applications such as biomedical implants and anti-fouling surfaces. Phase imaging in AFM can reveal variations in material properties across the surface, allowing for the identification of different components in a blend or composite. The ability to perform measurements in both air and liquid environments makes AFM a versatile tool for studying the behavior of these materials under different conditions.

Other Physico-chemical Characterization Methods

Beyond the advanced techniques discussed above, a range of other physico-chemical methods are essential for a complete understanding of N,N-Diphenylacrylamide-based materials. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the chemical structure of the monomer and the resulting polymer.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the material and can be used to monitor the extent of polymerization.

Thermal Analysis (TGA and DSC): Thermogravimetric analysis (TGA) provides information on the thermal stability and decomposition profile of the polymer, while Differential Scanning Calorimetry (DSC) is used to determine thermal transitions such as the glass transition temperature (Tg).

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): These techniques are used to determine the molecular weight and molecular weight distribution of the polymer, which are crucial parameters influencing its mechanical and solution properties.

These complementary techniques, when used in conjunction with advanced characterization methods, provide a comprehensive picture of the structure and properties of N,N-Diphenylacrylamide-based materials, enabling their rational design and application.

Dynamic Light Scattering (DLS)

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique widely used for determining the size distribution of small particles and macromolecules in suspension or solution. malvernpanalytical.comnih.gov The technique works by illuminating the sample with a laser and analyzing the time-dependent fluctuations in the scattered light intensity. malvernpanalytical.com These fluctuations arise from the Brownian motion of the particles, and their rate of fluctuation is related to the particle's diffusion coefficient. Using the Stokes-Einstein equation, the hydrodynamic radius (Rh) of the particles can be calculated from this diffusion coefficient. malvernpanalytical.com

For N,N-Diphenylacrylamide-based materials, such as nanoparticles or polymer chains in solution, DLS can provide valuable insights:

Hydrodynamic Radius (Rh): DLS measures the effective diameter of the polymer nanoparticles or coils as they move through a solvent. This size includes the polymer itself and any associated solvent molecules, offering a realistic measure of the particle's dimension in its environment. ssau.ru

Polydispersity Index (PDI): This dimensionless number provides an indication of the broadness of the size distribution. A PDI value below 0.1 typically indicates a monodisperse sample with a very narrow size distribution, while values above 0.3 suggest a broad, polydisperse distribution.

Aggregation Studies: The technique is highly sensitive to the presence of aggregates. By monitoring the particle size over time or under different conditions (e.g., temperature, pH), DLS can be used to assess the colloidal stability of N,N-Diphenylacrylamide-based nanoparticle suspensions. nih.gov

Interactive Table: Hypothetical DLS Data for N,N-Diphenylacrylamide Nanoparticles
Sample IDMean Hydrodynamic Diameter (nm)Polydispersity Index (PDI)
DPA-NP-011500.15
DPA-NP-021850.22
DPA-NP-031420.18

Rheological Studies

Rheology is the study of the flow and deformation of matter. For polymeric materials, rheological studies are essential for understanding their viscoelastic properties, which dictate their behavior in both solid and liquid states. These properties are critical for processing applications (e.g., molding, extrusion) and for determining the end-use performance of materials based on N,N-Diphenylacrylamide.

Rheological measurements can provide information on:

Viscosity: The resistance of a fluid to flow. For polymer solutions, viscosity is highly dependent on concentration, temperature, and shear rate. Many polymer solutions exhibit non-Newtonian behavior, such as shear-thinning, where viscosity decreases with an increasing shear rate.

Viscoelasticity: Polymers exhibit both viscous (liquid-like) and elastic (solid-like) characteristics. Oscillatory rheology is used to probe these properties by applying a small, sinusoidal strain and measuring the resulting stress. This allows for the determination of the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which represents the viscous component.

Gelation Behavior: For N,N-Diphenylacrylamide-based hydrogels, rheology can be used to study the sol-gel transition, determine the mechanical strength of the gel (indicated by the magnitude of G'), and investigate its response to stimuli like temperature or pH. arabjchem.orgcore.ac.uk

The rheological behavior of a copolymer hydrogel, for example, can be analyzed in oscillatory mode. The elastic modulus (G') and viscous modulus (G'') provide insight into the material's structure and mechanical stability. A higher G' value typically indicates a stronger, more structured gel. arabjchem.orgcore.ac.uk

Interactive Table: Hypothetical Rheological Data for a N,N-Diphenylacrylamide Copolymer Hydrogel
ParameterValue
Storage Modulus (G')500 Pa
Loss Modulus (G'')50 Pa
Tan Delta (G''/G')0.1

Thermal Analysis (e.g., TGA, DSC)

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a material as a function of temperature or time while the sample is subjected to a controlled temperature program. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are two of the most common thermal analysis techniques used for polymers.

Thermogravimetric Analysis (TGA) TGA measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere. This technique is invaluable for determining the thermal stability and decomposition profile of N,N-Diphenylacrylamide-based polymers. Key information obtained from TGA includes:

Decomposition Temperatures: The onset temperature of decomposition indicates the limit of the material's thermal stability.

Char Yield: The amount of residual mass at the end of the experiment, particularly in an inert atmosphere like nitrogen, can provide information about the char-forming tendency of the polymer, which is often related to flame retardancy.

Compositional Analysis: TGA can be used to quantify the content of different components in a composite material if they decompose at distinct temperatures.

Due to a lack of available data for poly(N,N-Diphenylacrylamide), the following table presents TGA findings for the structurally similar polymer, poly(N-phenyl acrylamide) (PPA) , when heated at 10°C/min. researchgate.net The data shows a multi-step degradation process in both nitrogen and air atmospheres. researchgate.net

Interactive Table: TGA Data for Poly(N-phenyl acrylamide) (PPA)
AtmosphereDegradation StepTemperature Range (°C)Max Weight-Loss Rate Temp (°C)Weight Loss (%)
Nitrogen1188 - 40238943.1
Nitrogen2402 - 47844114.5
Nitrogen3478 - 6005459.0
Air1187 - 39737942.1
Air2397 - 47044314.8
Air3470 - 55853033.1
Air4558 - 6205899.7

Data sourced from a study on Poly(N-phenyl acrylamide), a structural analog. researchgate.net

Differential Scanning Calorimetry (DSC) DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal transitions, such as the glass transition, melting, and crystallization.

Glass Transition Temperature (Tg): This is a key characteristic of amorphous polymers. It represents the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The Tg is a critical parameter for determining the upper service temperature of a material.

Melting Temperature (Tm) and Crystallization Temperature (Tc): For semi-crystalline polymers, DSC can identify the temperatures at which melting and crystallization occur, as well as the associated enthalpy changes, which relate to the degree of crystallinity.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, and chemical and electronic state of the elements within the top 1-10 nm of a material's surface. vot.plphi.com

XPS analysis of N,N-Diphenylacrylamide-based materials, such as thin films or coatings, can reveal:

Elemental Composition: XPS can accurately determine the elements present on the surface and their relative concentrations, which is useful for confirming the purity of the polymer surface or identifying contaminants. phi.com

Chemical State Information: The binding energy of the photoelectrons is sensitive to the chemical environment of the atom. This allows for the differentiation of atoms in different functional groups. For poly(N,N-Diphenylacrylamide), XPS could distinguish the carbon atoms in the phenyl rings from those in the polymer backbone or the carbonyl group.

Surface Modification: XPS is an ideal tool for verifying the success of surface modification processes, such as grafting other molecules onto a poly(N,N-Diphenylacrylamide) film, by detecting the appearance of new elements or changes in the chemical states of existing ones.

An XPS analysis involves irradiating the sample with X-rays and measuring the kinetic energy of the emitted photoelectrons. vot.pl A survey scan identifies all the elements present, while high-resolution scans of specific elemental peaks (e.g., C 1s, O 1s, N 1s) provide detailed chemical state information.

Interactive Table: Expected XPS Binding Energies for Poly(N,N-Diphenylacrylamide)
Element (Orbital)Functional GroupExpected Binding Energy (eV)
C 1sC-C/C-H (aliphatic & aromatic)~284.8 - 285.0
C 1sC-N~286.0
C 1sC=O (Amide)~288.0
N 1sC-N-C (Amide)~400.0
O 1sC=O (Amide)~531.5

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic structure and properties of N,N-Diphenyl acrylamide (B121943). Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the principal tools used for these theoretical explorations.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a important method for investigating the electronic properties of molecules like N,N-Diphenyl acrylamide. DFT calculations are instrumental in determining the optimized molecular geometry, vibrational frequencies, and various electronic parameters of the ground state. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a suitable basis set, such as 6-311++G(d,p), is commonly employed for these calculations.

These studies provide a detailed picture of bond lengths, bond angles, and dihedral angles, which are crucial for understanding the three-dimensional conformation of the molecule. Furthermore, DFT is used to calculate various molecular properties that offer insights into the chemical behavior of this compound.

Time-Dependent Density Functional Theory (TD-DFT)

To understand the electronic transitions and excited-state properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) is utilized. This method allows for the calculation of vertical excitation energies, oscillator strengths, and the nature of electronic transitions. Typically, these calculations are performed on the DFT-optimized ground state geometry.

TD-DFT studies can predict the absorption spectra of the molecule, identifying key electronic transitions such as π → π* and n → π*. For acrylamide derivatives, these transitions are characteristic and play a significant role in their photophysical properties. The calculated absorption maxima (λmax) can be compared with experimental data to validate the computational methodology.

Electronic Structure and Reactivity Descriptors

From the quantum chemical calculations, several descriptors of the electronic structure and reactivity of this compound can be derived. These include Frontier Molecular Orbital analysis, Molecular Electrostatic Potential mapping, and Natural Bond Orbital analysis.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and kinetic stability of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter. A smaller gap generally implies higher chemical reactivity and lower kinetic stability.

The distribution of the HOMO and LUMO across the this compound molecule indicates the regions that are likely to act as electron donors (HOMO) and electron acceptors (LUMO) in chemical reactions. In acrylamide derivatives, the HOMO is often localized on the phenyl rings and the amide nitrogen, while the LUMO is typically distributed over the acryloyl group. This distribution suggests the likely sites for electrophilic and nucleophilic attack.

Table 1: Frontier Molecular Orbital Properties of this compound (Illustrative Data)

Parameter Energy (eV)
HOMO Energy -6.5
LUMO Energy -1.8
HOMO-LUMO Gap 4.7

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored in shades of red) are indicative of electron-rich areas and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored in shades of blue) are electron-deficient and are prone to nucleophilic attack. Green areas represent regions of neutral potential.

For this compound, the MEP map would likely show a negative potential around the carbonyl oxygen atom due to the presence of lone pairs of electrons, making it a site for electrophilic interaction. The hydrogen atoms of the vinyl group and the phenyl rings would exhibit a positive potential, indicating their susceptibility to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure of a molecule in terms of localized electron-pair bonding units. It allows for the investigation of intramolecular interactions, such as hyperconjugation and charge delocalization, by

Global Reactivity Descriptors and Principles

Global reactivity descriptors, derived from conceptual Density Functional Theory (DFT), are instrumental in predicting the chemical reactivity and stability of a molecule. For this compound, these descriptors provide a quantitative measure of its electrophilic and nucleophilic character. Key descriptors include chemical potential (μ), hardness (η), and the electrophilicity index (ω).

The chemical potential (μ) indicates the tendency of electrons to escape from the system. A higher value of μ suggests a greater propensity to donate electrons. Chemical hardness (η) signifies the resistance to change in the electron distribution. A larger hardness value implies greater stability and lower reactivity. The electrophilicity index (ω), a measure of the stabilization in energy when the system acquires an additional electronic charge, is particularly useful in predicting the reactivity of Michael acceptors like acrylamide derivatives.

While specific DFT calculations for this compound are not extensively reported in the literature, studies on structurally related N-aryl acrylamides and other acrylamide derivatives provide a framework for understanding its reactivity. For instance, the presence of two phenyl groups on the nitrogen atom is expected to influence the electron density across the acrylamide backbone through resonance and inductive effects. These phenyl groups can delocalize the nitrogen lone pair, potentially affecting the reactivity of the vinyl group towards nucleophilic attack.

Quantum chemical calculations on similar molecules have demonstrated that substituents on the acrylamide nitrogen can modulate the electrophilicity of the β-carbon of the vinyl group. researchgate.net It is hypothesized that the electron-withdrawing nature of the phenyl rings in this compound could enhance its reactivity as a Michael acceptor compared to alkyl-substituted acrylamides.

Table 1: Representative Global Reactivity Descriptors for Acrylamide Derivatives (Illustrative)

CompoundChemical Potential (μ) (eV)Hardness (η) (eV)Electrophilicity Index (ω) (eV)
Acrylamide-3.57.00.875
N-Phenylacrylamide-3.76.51.05
N,N-Dimethylacrylamide-3.27.50.68
This compound (Estimated)-3.86.21.17

Note: The values for this compound are estimated based on trends observed in related compounds and are for illustrative purposes only, pending specific computational studies.

Conformational Analysis and Molecular Dynamics

Rotational Isomerism and Stereodynamic Behavior

Due to the partial double bond character of the N-C(O) bond, rotation around this axis is restricted, leading to the possibility of cis and trans isomers. However, in tertiary amides, steric hindrance between the substituents on the nitrogen and the carbonyl oxygen often leads to a strong preference for one conformation. imperial.ac.uk In the case of this compound, the two bulky phenyl groups would likely result in a significant rotational barrier.

Furthermore, the rotation of the two phenyl groups relative to the plane of the amide group introduces additional conformational complexity. The orientation of these rings is a balance between steric repulsion and electronic effects, such as conjugation. Computational studies on N,N-diaryl amides suggest that the phenyl rings are typically twisted out of the amide plane to minimize steric clashes.

Molecular dynamics simulations can provide insights into the dynamic behavior of these rotational isomers in solution. mdpi.com Such simulations would likely show rapid interconversion between different rotational conformations of the phenyl groups, while the amide bond remains relatively fixed.

Conformational Preferences of Amide Bonds

The planarity of the amide bond is a key feature of its structure. In tertiary amides like this compound, the nitrogen atom is typically sp² hybridized, and the substituents around it lie in a plane. researchgate.net Studies on N-methyl-N-arylamides have shown a distinct conformational preference where the aromatic group is perpendicular to the plane of the amide. researchgate.net This is a result of steric hindrance between the methyl group and the ortho-protons of the aryl ring. A similar perpendicular or near-perpendicular arrangement of the phenyl rings would be expected in this compound to alleviate steric strain.

The preference for a specific conformation can be quantified by the relative energies of the different rotamers, which can be calculated using quantum mechanical methods.

Table 2: Calculated Rotational Barriers for Amide Bonds in Related Compounds

CompoundRotational Barrier (kcal/mol)Method
N,N-Dimethylformamide20.9Experimental (NMR)
N,N-Dimethylacetamide18.2Experimental (NMR)
N-Methyl-N-phenylacetamide~15Computational (DFT)
This compound (Estimated)~12-16Theoretical Estimation

Note: The value for this compound is an estimation based on steric and electronic considerations of related compounds.

Computational Modeling of Reaction Mechanisms

Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions, including identifying transition states and calculating reaction energy profiles. For this compound, this is particularly relevant for understanding its polymerization and its reactions as a Michael acceptor.

Transition State Characterization (e.g., Nudged Elastic Band method)

The Nudged Elastic Band (NEB) method is a computational technique used to find the minimum energy path (MEP) between a reactant and a product, and to identify the transition state structure. nih.gov For a reaction involving this compound, such as its addition reaction with a nucleophile, the NEB method can be employed to map out the reaction pathway. This would involve creating a series of "images" of the system along the reaction coordinate and optimizing their positions to find the lowest energy path. The highest point on this path corresponds to the transition state, the structure of which provides crucial information about the reaction mechanism.

Solvation Effects and Reaction Energy Profiles

The solvent can have a significant impact on reaction rates and mechanisms. Computational models can account for solvation effects either explicitly, by including solvent molecules in the calculation, or implicitly, using a continuum solvent model. nih.gov For reactions of this compound in solution, calculating the reaction energy profile with the inclusion of solvation effects is crucial for obtaining accurate predictions of reaction barriers and thermodynamics. nih.gov

Polymer Architecture and Functional Materials Development

Synthesis of Complex Macromolecular Architectures

The synthesis of polymers with well-defined and complex architectures is crucial for tailoring their properties and functions. Techniques such as controlled radical polymerization have enabled the creation of block copolymers, graft copolymers, and polymer networks with a high degree of precision.

Block copolymers are macromolecules composed of two or more distinct polymer chains, or "blocks," covalently linked together. The synthesis of block copolymers containing segments of N-substituted polyacrylamides often employs controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP). These methods allow for the sequential polymerization of different monomers, leading to the formation of well-defined block structures.

For instance, diblock copolymers of poly(N-n-propylacrylamide)-b-poly(N,N-ethylmethylacrylamide) (PnPA-b-PEMA) have been synthesized via sequential RAFT polymerization, demonstrating complex thermoresponsive behavior in aqueous solutions rsc.org. Similarly, thermoresponsive diblock copolymers of poly(N-isopropylacrylamide)-block-poly(N-vinylisobutyramide) have been prepared using a switchable RAFT agent mdpi.com. These examples highlight the versatility of RAFT polymerization in creating block copolymers with tailored properties. While specific examples of poly(N,N-diphenyl acrylamide) block copolymers are not readily found in the literature, the principles of these synthetic strategies are applicable. A hypothetical synthesis could involve the RAFT polymerization of N,N-diphenyl acrylamide (B121943) to form a macro-chain transfer agent, which is then used to initiate the polymerization of a second monomer, resulting in a diblock copolymer.

The table below summarizes examples of block copolymers synthesized from analogues of this compound.

CopolymerMonomer 1Monomer 2Polymerization TechniqueReference
PnPA-b-PEMAN-n-propylacrylamideN,N-ethylmethylacrylamideRAFT rsc.org
PNIPAM-b-PNVIBAN-isopropylacrylamideN-vinylisobutyramideRAFT mdpi.com
PHPMA-b-PDMAC2-hydroxypropyl methacrylate (B99206)N,N-dimethylacrylamideRAFT whiterose.ac.uk

Graft copolymers consist of a main polymer backbone with one or more side chains of a different polymer grafted onto it. Two primary strategies are employed for the synthesis of graft copolymers: "grafting-from" and "grafting-to".

In the "grafting-from" approach, initiator sites are created along a polymer backbone, and the graft chains are then grown from these sites. This method can be used to create high-density polymer brushes on surfaces. For example, poly(N-isopropylacrylamide) (PNIPAM) has been grafted from polystyrene and poly(ethylene terephthalate) surfaces following plasma treatment to introduce initiator sites nih.gov. This technique allows for the modification of surface properties, such as hydrophilicity and thermoresponsiveness.

The "grafting-to" method involves the synthesis of pre-formed polymer chains with reactive end-groups, which are then attached to a polymer backbone with complementary reactive sites. This approach offers better control over the molecular weight and dispersity of the grafted chains. A study comparing "grafting-from" and "grafting-to" methods for the functionalization of glass with PNIPAM for DNA biosensors found that both pathways could be successfully implemented mdpi.com.

While specific examples of poly(this compound) graft copolymers are scarce, these established methodologies could be adapted for its use. For instance, a polymer backbone could be functionalized with initiator groups for the "grafting-from" polymerization of this compound, or pre-synthesized poly(this compound) with a reactive end-group could be attached to a functionalized surface or polymer.

Amphiphilic polymer conetworks (APCNs) are cross-linked polymer networks composed of both hydrophilic and hydrophobic polymer chains. These materials can swell in both aqueous and organic solvents and often exhibit unique mechanical and stimuli-responsive properties. The synthesis of APCNs typically involves the copolymerization of a hydrophilic monomer with a hydrophobic cross-linker.

Novel APCNs have been synthesized from the thermoresponsive polymer poly(N-isopropylacrylamide) (PNIPAM) cross-linked with hydrophobic methacrylate-telechelic polyisobutylene mtak.hu. These conetworks demonstrate swelling in both water and n-hexane, with the swelling degree being dependent on the composition mtak.hu. The thermoresponsive nature of the PNIPAM phase is retained within the network mtak.hu. Similarly, thermoresponsive amphiphilic conetworks based on poly(2-ethyl-2-oxazoline) have been explored as platforms for drug delivery nih.gov. Given the hydrophobic nature of the phenyl groups in this compound, it is plausible that it could be incorporated as a hydrophobic component in an APCN, potentially in combination with a more hydrophilic acrylamide or other vinyl monomer. The resulting network would be expected to exhibit swelling behavior dependent on the solvent polarity and the relative content of the hydrophobic poly(this compound) segments.

The table below provides examples of APCNs synthesized from acrylamide derivatives.

Hydrophilic ComponentHydrophobic ComponentPropertiesReference
Poly(N-isopropylacrylamide)PolyisobutyleneThermoresponsive, swells in water and n-hexane mtak.hu
Poly(2-ethyl-2-oxazoline)Poly(2-hydroxyethyl methacrylate), Poly(2-hydroxypropyl acrylate)Thermoresponsive, drug delivery platform nih.gov

Design of Stimuli-Responsive Poly(N,N-Diphenylacrylamide) Systems

Stimuli-responsive polymers, or "smart" polymers, undergo significant changes in their physical or chemical properties in response to external stimuli such as temperature, pH, light, or ionic strength. N-substituted polyacrylamides are a prominent class of thermoresponsive polymers.

Many N-substituted polyacrylamides exhibit a lower critical solution temperature (LCST) in aqueous solutions. Below the LCST, the polymer is soluble, while above this temperature, it undergoes a phase transition and becomes insoluble. This behavior is driven by a shift in the balance between hydrogen bonding with water and hydrophobic interactions between the polymer chains.

Poly(N,N-diethylacrylamide) (PDEA), for example, has a well-defined LCST of around 33 °C cmu.edu. The LCST of such polymers can be influenced by factors such as the presence of salts or surfactants cmu.edu. The copolymerization of different N-substituted acrylamides can also be used to tune the LCST. For instance, random copolymers of N,N-diethylacrylamide and N-ethylacrylamide show a tunable LCST depending on the copolymer composition mdpi.com. Some block copolymers of N-substituted polyacrylamides can exhibit even more complex thermoresponsive behavior, with multiple cloud points rsc.org.

While the thermoresponsive behavior of poly(this compound) is not well-documented, the presence of the two bulky, hydrophobic phenyl groups on the nitrogen atom would likely lead to strong hydrophobic interactions. This suggests that poly(this compound) would likely be hydrophobic and exhibit poor water solubility, potentially precluding the observation of a distinct LCST in pure water. However, it could potentially be used in copolymers to modulate the thermoresponsive behavior of other more hydrophilic acrylamide-based polymers.

The table below shows the LCST of some N-substituted polyacrylamides.

PolymerLCST (°C)Reference
Poly(N,N-diethylacrylamide)33 cmu.edu
Poly(N-isopropylacrylamide)~32 nih.gov
Poly(N-ethylacrylamide)>70 mdpi.com

pH-responsive polymers contain ionizable groups that can donate or accept protons in response to changes in the pH of the surrounding medium. This change in ionization state leads to alterations in the polymer's conformation, solubility, and other properties.

Polymers containing acidic groups, such as carboxylic acids, will be deprotonated and soluble at high pH, while they become protonated and may precipitate at low pH. Conversely, polymers with basic groups, like amines, are protonated and soluble at low pH and deprotonated and less soluble at high pH. Copolymers of N,N-diethylacrylamide and methacrylic acid, for example, exhibit both temperature and pH sensitivity mdpi.com. The LCST of these copolymers is dependent on both the methacrylic acid content and the pH of the solution mdpi.com. Similarly, hydrogels made from poly(N-isopropylacrylamide-co-acrylic acid) show pH-dependent swelling and LCST behavior nih.gov.

Hydrogel Formulations and Network Properties

Cross-linking Strategies for Poly(N,N-Diphenylacrylamide) Hydrogels and Analogues

The stability and mechanical characteristics of hydrogels are primarily determined by the cross-linking of polymer chains. researchgate.net The formation of a three-dimensional network can be achieved through either physical or chemical cross-linking strategies, with the choice of method influencing the final properties of the material. researchgate.net

Chemical Cross-linking: This approach involves the formation of covalent bonds between polymer chains and is a common method for creating stable hydrogel networks. For polyacrylamide-based hydrogels, this is typically achieved by copolymerizing the primary monomer with a multifunctional cross-linking agent. Ethylene glycol dimethacrylate (EGDMA) is one such agent used in the synthesis of semi-interpenetrating polymer network (IPN) hydrogels based on acrylamide and acrylic acid. nih.gov Another example is the use of (+) N,N′-diallyltartramide (DAT) as a cross-linking agent in the development of novel gels. researchgate.net A different strategy involves "click" chemistry, where, for instance, poly(N-isopropylacrylamide) (PNIPA) hydrogels can be fabricated using a well-defined azido-PNIPA and linear α,ω-bis propargyl PNIPAs of varying chain lengths as crosslinkers. rsc.org

Physical Cross-linking: Physically cross-linked hydrogels are formed through non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, or stereocomplexation. researchgate.net These networks are often reversible and can respond to external stimuli. For example, hydrogels can be formed through hydrogen bonding between two different polymers, such as poly(acrylic acid) and poly(ethylene glycol). researchgate.net In a relevant analogue, tough supramolecular hydrogels have been developed from poly(N,N-dimethylacrylamide)-grafted poly(methacrylic acid), where cooperative hydrogen bonds between the grafted chains and the main chain act as physical crosslinks. rsc.org Hydrophobic interactions are another driving force for the self-assembly of certain polymers in water to form hydrogel networks. researchgate.net

The density of cross-linking is a critical parameter that directly affects the mechanical and swelling properties of the resulting hydrogel. researchgate.net

Swelling Behavior and Network Morphology

The swelling behavior of hydrogels is a key characteristic, dictated by the polymer-solvent interaction parameter, the cross-linking density, and the presence of ionizable groups. researchgate.net Acrylamide-based hydrogels are known for their responsiveness to external stimuli such as pH, temperature, and the presence of salts. researchgate.netnih.govnih.gov

Influence of pH: For hydrogels containing ionizable groups, such as those derived from poly(acrylic acid) (PAA), the swelling ratio is highly dependent on the pH of the surrounding medium. researchgate.netmdpi.com At low pH, the acidic groups (e.g., carboxylic acid) are protonated, leading to a collapsed network. As the pH increases above the pKa of the acidic groups, they become ionized (e.g., carboxylate anions), resulting in electrostatic repulsion between the polymer chains. researchgate.netmdpi.com This repulsion drives the uptake of water and causes significant swelling of the hydrogel. researchgate.net For instance, semi-IPN hydrogels based on PAA have been shown to reach their maximum swelling at a neutral pH of 7. mdpi.com

Influence of Temperature and Solvents: Temperature-sensitive hydrogels, particularly those based on poly(N-isopropylacrylamide) (PNIPAm) and its analogues, exhibit a volume phase transition temperature (VPTT). nih.gov Below the VPTT, the hydrogel is swollen with water, but above this temperature, it expels water and shrinks. nih.gov This transition is driven by a shift in the balance of hydrophilic and hydrophobic interactions. nih.gov The swelling behavior of hydrogels like poly(N,N'-diethylacrylamide) is also sensitive to solvent composition, showing a co-nonsolvency effect in water-acetone mixtures where they shrink in certain mixture ratios despite being soluble in both pure solvents. nih.gov

Influence of Salts: The presence of salts can also significantly affect the swelling capacity of hydrogels. For poly(N,N'-diethylacrylamide) hydrogels, an increase in NaCl concentration leads to a strong decrease in the swelling ratio. nih.gov This is attributed to a charge screening effect and the fact that the polymer conformation becomes more compact in the presence of salt. nih.gov

Network Morphology: The internal structure of the hydrogel network can be visualized using techniques like Scanning Electron Microscopy (SEM). researchgate.net The morphology, including pore size and distribution, is influenced by factors such as the concentration of components like cross-linkers or reinforcing agents. mdpi.com In turn, the network morphology has a direct impact on the swelling properties and the rate of water diffusion into and out of the hydrogel. nih.govresearchgate.net For example, in semi-IPN hydrogels, the formation of channels within the network can improve water diffusion and accelerate the response to stimuli. nih.gov

Table 1: Swelling Behavior of Acrylamide-Based Hydrogels Under Various Stimuli
Hydrogel SystemStimulusObserved EffectReference
Poly(acrylamide-co-acrylic acid)pHIncreased swelling with increasing pH due to ionization of carboxyl groups. researchgate.net
Poly(N,N'-diethylacrylamide)TemperatureExhibits a Volume Phase Transition Temperature (VPTT). nih.gov
Poly(N,N'-diethylacrylamide)Salt (NaCl)Swelling ratio decreases significantly with increasing salt concentration. nih.gov
Poly(N-isopropylacrylamide)TemperatureCollapses and expels water above its Lower Critical Solution Temperature (LCST). nih.gov
Poly(acrylic acid) / Cellulose NanocrystalspHMaximum swelling observed at pH 7. mdpi.com

Functionalization Strategies for Poly(N,N-Diphenylacrylamide) and its Polymers

Post-Polymerization Modification Techniques

Post-polymerization modification is a powerful and versatile strategy for synthesizing functional polymers that may be inaccessible through direct polymerization of the corresponding functional monomers. nih.govutexas.edu This approach allows for the introduction of a wide array of functional groups onto a pre-existing polymer backbone, often without affecting the polymer chain length. nih.govcmu.edu

Key advantages of this methodology include:

Incorporation of Incompatible Functionalities: It enables the introduction of functional groups that would otherwise be incompatible with the conditions of the polymerization reaction. cmu.edu

Characterization of Precursors: The initial, unmodified polymer can be thoroughly characterized before the functionalization step, providing a well-defined starting material. cmu.edu

Synthesis of Polymer Libraries: A single precursor polymer can be modified with various functional molecules, allowing for the creation of a library of polymers with diverse functionalities but identical molecular weight and dispersity. nih.gov

Common post-polymerization modification techniques include the conversion of one functional group into another. cmu.edu For example, polymers containing hydroxyl groups can be readily esterified with various functionalized carboxylic acids. cmu.edu Another approach involves the removal of protecting groups to unveil the desired functionality after polymerization. cmu.edu More advanced strategies involve the direct functionalization of C–H bonds along the polymer backbone, offering a route to modify polymers that lack traditional functional groups. utexas.edu For these modifications to be successful, the chosen chemical reactions must be highly efficient and selective to avoid side reactions or degradation of the polymer backbone. nih.gov

Active Ester Precursors in Polymer Functionalization

The use of active ester precursors is a prominent and highly effective method for post-polymerization modification, particularly for the synthesis of functional polyacrylamide-based materials. nih.govresearchgate.netwhiterose.ac.uk Activated esters, such as N-hydroxysuccinimide (NHS) esters and pentafluorophenyl (PFP) esters, are highly reactive intermediates that readily undergo amidation or transesterification. nih.govmdpi.com

The process involves synthesizing a precursor polymer that contains active ester groups. This precursor can then be reacted with a variety of nucleophiles, most commonly primary amines, to form stable amide bonds under mild, often neutral, conditions. nih.govmdpi.com This method offers high selectivity and efficiency, making it a valuable tool for attaching a wide range of molecules, from small organic compounds to large biomolecules like peptides or saccharides. nih.govresearchgate.net

A key example is the use of pentafluorophenyl acrylate (PFPA) as a comonomer. researchgate.netwhiterose.ac.uk Polymers containing PFPA units can be subsequently modified by reacting them with various amines, allowing for the introduction of functionalities that can impart pH-responsiveness, fluorescence, or specific binding capabilities. researchgate.netwhiterose.ac.uk This strategy enables the creation of a multitude of different poly(N-alkyl acrylamide)-based networks from a single, common precursor network, allowing for the fine-tuning of material properties. researchgate.netwhiterose.ac.uk The high reactivity of these ester groups facilitates the synthesis of diverse polymer libraries without altering the polymer's core parameters, such as molecular weight. nih.gov

Table 2: Examples of Active Ester Monomers and Their Role in Polymer Functionalization
Active Ester MonomerReactive GroupTypical ReactionApplication in FunctionalizationReference
Pentafluorophenyl Acrylate (PFPA)Pentafluorophenyl EsterAmidationCreates precursor polymers for functionalization with various amines to produce functional hydrogels and conetworks. researchgate.netwhiterose.ac.uk
N-Acryloxysuccinimide (NAS)N-Hydroxysuccinimide EsterAmidationUsed to synthesize block copolymers that self-assemble into micelles, which can then be cross-linked via reaction with diamines. researchgate.net

Integration of Photocleavable Comonomers

Incorporating photocleavable units into a polymer structure imparts photosensitivity, allowing for material properties to be altered or degraded upon exposure to light of a specific wavelength. This strategy is particularly useful for applications requiring on-demand release or degradation.

A common approach is to copolymerize a standard monomer with a monomer containing a photolabile group. The o-nitrobenzyl group is a well-known photolabile moiety that can be incorporated into monomers such as o-nitrobenzyl methacrylate (NBMA). nih.gov This monomer can be polymerized using controlled radical polymerization techniques, such as photoinduced electron/energy transfer reversible addition-fragmentation chain transfer (PET-RAFT) polymerization, to create well-defined polymers. nih.gov

The resulting polymers, for instance, poly(o-nitrobenzyl methacrylate) (PNBMA), contain side chains that can be cleaved when irradiated with UV light. nih.gov When these photocleavable monomers are incorporated into block copolymers, they can form self-assembled structures like micelles or vesicles. Upon UV irradiation, the cleavage of the o-nitrobenzyl group disrupts the polymer structure, leading to the disassembly of these nanostructures. nih.gov This mechanism demonstrates that the photoresponsive character of the monomer is retained after polymerization, enabling the development of smart materials for applications such as the remote-controlled release of encapsulated compounds. nih.gov

Reaction Pathways and Mechanistic Elucidation

Detailed Mechanisms of Radical Polymerization of N,N-Diphenylacrylamide and Analogues

Radical polymerization is a versatile method applicable to a wide range of vinyl monomers, including acrylamides. The process is characterized by three main stages: initiation, propagation, and termination. nih.gov

Initiation: The process begins with the generation of free radicals from an initiator molecule. Common initiators for radical polymerization include azo compounds, such as 2,2'-azobis(isobutyronitrile) (AIBN), and peroxides, like benzoyl peroxide (BPO). tcichemicals.com These initiators decompose upon heating or irradiation to form primary radicals (I•). youtube.com This primary radical then adds to the double bond of a monomer molecule (M) to form a monomer radical (P1•), initiating the polymer chain. nih.gov

Initiation Steps:

I -> 2R• (Radical formation from initiator)

R• + M -> RM• (Chain initiation)

Propagation: The newly formed monomer radical adds to another monomer molecule, and this process repeats, leading to the growth of the polymer chain. nih.gov This step is typically very fast. nih.gov The rate of propagation is influenced by factors such as monomer concentration and the reactivity of the radical species. uobaghdad.edu.iq

Propagation Step:

RMn• + M -> RMn+1• (Chain propagation)

Termination: The growth of the polymer chain is terminated when two growing radical chains react with each other. This can occur through two primary mechanisms: combination (or coupling), where two radicals combine to form a single longer chain, or disproportionation, where one radical abstracts a hydrogen atom from another, resulting in two polymer chains, one with a saturated end and the other with an unsaturated end. nih.gov

Termination Steps:

P_n• + P_m• -> P_{n+m} (Combination)

P_n• + P_m• -> P_n + P_m (Disproportionation)

Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have been successfully applied to acrylamides. mdpi.comnih.gov The RAFT process involves a degenerative transfer between growing radicals and a thiocarbonylthio compound, which acts as a chain transfer agent (CTA), allowing for the synthesis of polymers with controlled molecular weights and narrow polydispersity. acs.org The choice of a suitable RAFT CTA and initiator is crucial for the success of the polymerization. mdpi.comnih.gov

In the radical polymerization of N,N-diphenylacrylamide in toluene (B28343), a polymer with a high racemo diad content (r=0.85) is produced, indicating a preference for syndiotactic placement. researchgate.net

Detailed Mechanisms of Anionic Polymerization of N,N-Diphenylacrylamide and Analogues

Anionic polymerization is a chain-growth polymerization initiated by anions. semanticscholar.org This method is particularly useful for producing polymers with well-defined structures and narrow molecular weight distributions, often referred to as "living" polymers. ethernet.edu.etdu.edu.eg This "living" character arises from the absence of inherent termination steps in a pure system. ethernet.edu.etdu.edu.eg

Initiation: The polymerization is initiated by the addition of a nucleophile (initiator) to the vinyl monomer. Strong bases, such as organolithium compounds (e.g., n-butyllithium), are commonly used as initiators. du.edu.egyoutube.com The initiator adds to the monomer's double bond, forming a carbanionic active center. youtube.com

Initiation Step:

I- + M -> IM-

Propagation: The propagation proceeds by the sequential addition of monomer molecules to the carbanionic chain end. youtube.com The counter-ion (e.g., Li+) from the initiator remains associated with the propagating chain end. du.edu.eg

Propagation Step:

IM_n- + M -> IM_{n+1}-

Termination: In a highly purified system, there is no formal termination step. du.edu.eg The polymer chains remain active until they are "killed" by the deliberate addition of a terminating agent, such as water or an alcohol, which protonates the carbanion. du.edu.eg

The anionic polymerization of N,N-diphenylacrylamide (DPAA) is highly dependent on the solvent used. Polymerization with butyllithium (B86547) in a non-polar solvent like toluene results in a polymer rich in meso diads (m=0.95), indicating an isotactic structure. researchgate.net In contrast, using a polar solvent like tetrahydrofuran (B95107) (THF) leads to a polymer with a higher content of racemo diads (r=0.66), suggesting a more syndiotactic structure. researchgate.net This solvent effect is a common feature in anionic polymerization and is attributed to the different coordination states of the counter-ion with the propagating chain end.

Asymmetric anionic polymerization of DPAA and its derivatives has been achieved using chiral initiators, such as complexes of organolithium compounds with (-)-sparteine. researchgate.net This method can produce optically active polymers with a one-handed helical conformation. researchgate.net For instance, poly(N,N-diphenylacrylamide) obtained with a (-)-sparteine-fluorenyllithium complex in toluene at low temperatures exhibited significant optical activity. researchgate.net

Role of Initiators, Catalysts, and Chain Transfer Agents

The selection of initiators, catalysts, and chain transfer agents is critical in controlling the polymerization of N,N-diphenylacrylamide and its analogues.

Initiators:

Radical Polymerization: Azo initiators like AIBN and peroxide initiators such as BPO are standard choices. tcichemicals.com The initiator concentration can influence the molecular weight of the resulting polymer; a higher initiator concentration generally leads to shorter polymer chains. researchgate.net Redox initiators, like the ammonium persulfate (APS)/N,N,N',N'-tetramethylethylenediamine (TMEDA) system, are often used for aqueous polymerizations of acrylamides. expresspolymlett.comresearchgate.net

Anionic Polymerization: Organometallic compounds, particularly organolithium reagents like n-butyllithium, are powerful initiators for less reactive monomers. du.edu.eg The choice of initiator can be tailored to the reactivity of the monomer. ethernet.edu.et

Catalysts:

Lewis Acids in Radical Polymerization: Lewis acids, such as yttrium trifluoromethanesulfonate (Y(OTf)₃) and ytterbium trifluoromethanesulfonate (Yb(OTf)₃), have been shown to catalytically influence the stereochemistry of the radical polymerization of acrylamides, leading to an increase in isotacticity. acs.orgacs.orgresearchgate.net The Lewis acid can coordinate to the monomer, activating it for preferential addition to the growing radical end. acs.orgacs.org The effect is dependent on the specific Lewis acid, solvent, and temperature. acs.org Combined Lewis acid systems, like AlCl₃-FeCl₂, have also been used to enhance the isotacticity of poly(N,N-dimethylacrylamide). sid.ir

Lewis Acids in Anionic Polymerization: In the anionic polymerization of N,N-dialkylacrylamides containing alkoxysilyl groups, Lewis acids can be employed. acs.org Zinc triflate/phosphine Lewis pairs have been used for the living/controlled anionic polymerization of dialkyl acrylamides. chemrxiv.org

Chain Transfer Agents (CTAs): Chain transfer agents are used to control the molecular weight of polymers in radical polymerization. researchgate.net They react with the growing polymer radical, terminating its growth and initiating a new chain. nih.gov

Thiols: Mercaptans are common chain transfer agents. researchgate.net

RAFT Agents: In RAFT polymerization, thiocarbonylthio compounds act as chain transfer agents to mediate the polymerization in a controlled manner. acs.org The efficiency of the CTA is crucial for achieving good control over the polymerization. acs.org

Other Agents: Isopropanol and sodium hypophosphite have also been used as chain transfer agents for acrylamide (B121943) polymerization. researchgate.net

The following table summarizes the effects of various agents on the polymerization of acrylamides:

Agent TypeSpecific ExamplePolymerization TypeEffectReference
InitiatorAIBN, BPORadicalInitiates polymerization by forming free radicals. tcichemicals.com
Initiatorn-ButyllithiumAnionicInitiates polymerization by nucleophilic attack, forming a carbanion. du.edu.eg
CatalystYb(OTf)₃RadicalIncreases isotacticity (stereocontrol). acs.orgacs.orgresearchgate.net
CatalystAlCl₃-FeCl₂RadicalEnhances isotacticity of poly(N,N-dimethylacrylamide). sid.ir
Chain Transfer AgentThiols (Mercaptans)RadicalControls (reduces) molecular weight. researchgate.net
Chain Transfer AgentThiocarbonylthio compoundsRAFT (Radical)Enables controlled polymerization, leading to narrow molecular weight distributions. acs.org

Insights into Stereocontrol Mechanisms

Controlling the stereochemistry (tacticity) of the polymer chain is crucial as it significantly influences the polymer's properties.

Stereocontrol in Radical Polymerization: Generally, conventional radical polymerization offers poor stereocontrol. acs.org However, the use of Lewis acids as catalysts can significantly enhance the isotactic-specificity during the radical polymerization of acrylamides. acs.orgacs.orgresearchgate.net The proposed mechanism involves the coordination of the Lewis acid to the carbonyl group of the monomer. acs.orgacs.org This coordination can activate the monomer and may lead to a preferred orientation during its addition to the growing polymer chain, thus favoring an isotactic arrangement. acs.orgacs.org The effectiveness of this stereocontrol depends on the Lewis acid, the solvent, and the polymerization temperature. acs.org For instance, the isotacticity of poly(N,N-dimethylacrylamide) was significantly increased with the use of Yb(OTf)₃ at 0°C and 60°C. acs.org

A bimetallic catalytic system, where a rare earth cation-based Lewis acid is tethered to a cobalt(III) complex, has been designed for stereocontrolled living radical polymerization of acrylamides. nsf.gov This system promotes chain propagation through a meso-configurated radical chain end, leading to highly isotactic polymers. nsf.gov

Stereocontrol in Anionic Polymerization: Anionic polymerization offers a more direct route to stereocontrol. The stereochemistry is highly influenced by the solvent, the counter-ion, and the temperature.

Solvent Effects: In the anionic polymerization of N,N-diphenylacrylamide with butyllithium, a non-polar solvent like toluene favors the formation of an isotactic polymer (meso diad content of 0.95). researchgate.net This is likely due to the formation of a coordinated complex between the propagating chain end, the counter-ion, and the incoming monomer. In a polar solvent such as THF, the solvent molecules solvate the counter-ion, leading to a "freer" carbanion and resulting in a more syndiotactic polymer (racemo diad content of 0.66). researchgate.net

Additives: The addition of certain additives can also influence the stereochemistry. For N,N-dialkylacrylamides, the addition of Et₂Zn to a lithium-based initiation system can reduce isotacticity and increase syndio- and heterotacticity. acs.org Conversely, the addition of LiCl can lead to highly isotactic polymers. acs.org The effect of these additives is attributed to their coordination with the propagating enolate anion. acs.org

Chiral Initiators: The use of chiral initiators, such as the complex of (-)-sparteine and fluorenyllithium, in the anionic polymerization of N,N-diphenylacrylamide and its derivatives can induce the formation of optically active, helical polymers. researchgate.net The degree of isotacticity and the specific rotation of the resulting polymer are influenced by the structure of the monomer. researchgate.net

The following table provides a summary of stereocontrol in the polymerization of DPAA and its analogues:

Polymerization TypeMonomerConditionsResulting TacticityReference
RadicalN,N-DiphenylacrylamideToluenePredominantly syndiotactic (r=0.85) researchgate.net
RadicalN,N-DimethylacrylamideMethanol, with Yb(OTf)₃Increased isotacticity acs.org
AnionicN,N-DiphenylacrylamideToluene, with n-BuLiHighly isotactic (m=0.95) researchgate.net
AnionicN,N-DiphenylacrylamideTHF, with n-BuLiPredominantly syndiotactic (r=0.66) researchgate.net
AnionicN,N-DiethylacrylamideTHF, with Li-based initiator and Et₂ZnHighly syndiotactic acs.org
AnionicN,N-DiethylacrylamideTHF, with Li-based initiator and LiClHighly isotactic acs.org

Side Reactions and Pathway Analysis

During polymerization, several side reactions can occur, which may affect the structure, molecular weight, and properties of the final polymer.

In Radical Polymerization:

Chain Transfer: This is a common side reaction where the radical activity is transferred from the growing polymer chain to another molecule, which could be the monomer, solvent, or the polymer itself. nih.gov Chain transfer to the polymer can lead to branching. nih.gov

Backbiting: This is an intramolecular chain transfer reaction where the radical end of a growing chain abstracts a hydrogen atom from a monomer unit within the same chain. This can lead to the formation of mid-chain radicals and result in short-chain branching. monash.edu

Atom Transfer Radical Polymerization (ATRP) of N,N-dimethylacrylamide: The ATRP of N,N-dimethylacrylamide has been found to be largely uncontrolled. cmu.edu It is believed that the copper salts used as catalysts can complex with the amide group of the chain ends, stabilizing the radical. cmu.edu This stabilization slows down the deactivation step, leading to a high concentration of radicals and consequently, a high rate of termination reactions. cmu.edu Additionally, a cyclization reaction involving nucleophilic displacement of the terminal halogen by the penultimate amide nitrogen has been proposed as a side reaction. cmu.edu

In Anionic Polymerization:

Reactions with Impurities: The propagating carbanion is highly reactive and can be terminated by impurities such as water, oxygen, and carbon dioxide. du.edu.eg Therefore, anionic polymerization requires stringent purification of reagents and an inert atmosphere. ethernet.edu.et

Side reactions with functional groups: The initiator or the propagating carbanion can react with certain functional groups on the monomer or in the solvent. For instance, in the living anionic copolymerization of styrene (B11656) and monomers with alkoxysilyl groups, the active center can cleave the alkoxysilyl groups. mdpi.com End-capping the polystyryllithium with a 1,1-diphenylethylene (DPE) derivative can reduce these side reactions. mdpi.com

Degradation of Ionic Liquids: When anionic polymerizations are conducted in ionic liquids, the strongly nucleophilic propagating anions can potentially degrade the ionic liquid through deprotonation pathways. nsf.gov

The understanding and control of these side reactions are essential for the synthesis of well-defined polymers with desired properties.

Emerging Research Directions and Future Perspectives

Integration of N,N-Diphenylacrylamide in Hybrid Material Systems

The development of hybrid materials, which combine organic polymers with inorganic components, offers a promising route to novel functionalities. For polymers similar to poly(N,N-Diphenylacrylamide), such as poly(N-isopropylacrylamide) (PNIPAM), integration into hybrid systems has led to significant advancements. For instance, the creation of polymer-nanoclay composites has been shown to produce materials with enhanced mechanical properties and stimuli-responsive behavior. mdpi.comresearchgate.net Another approach involves the synthesis of nanocomposites with metal sulfides, like chitosan-g-poly(acrylamide)/ZnS, which have applications in drug delivery and antimicrobial materials. nih.gov

Future research could explore the incorporation of N,N-Diphenylacrylamide into such hybrid systems. The bulky diphenyl groups of N,N-Diphenylacrylamide may introduce unique interfacial interactions with inorganic components like clays, silica, or metallic nanoparticles. These interactions could influence the morphology and properties of the resulting hybrid material, potentially leading to applications in coatings, sensors, or advanced composites. The formation of intercalated or exfoliated nanostructures, where polymer chains are situated between layers of clay, could be investigated to create materials with tailored thermal and mechanical stability. mdpi.com

Table 1: Potential Hybrid Material Systems with N,N-Diphenylacrylamide

Inorganic ComponentPotential Polymer MatrixPotential Applications
Montmorillonite ClayPoly(N,N-Diphenylacrylamide)High-strength composites, stimuli-responsive materials
Silica NanoparticlesPoly(N,N-Diphenylacrylamide)Reinforced polymers, advanced coatings
Zinc Sulfide (ZnS)Poly(N,N-Diphenylacrylamide)Antimicrobial surfaces, controlled release systems
Gold NanoparticlesPoly(N,N-Diphenylacrylamide)Sensors, catalysts

Advanced Applications in Polymer and Materials Science

A significant area of modern polymer science is the development of "smart" or stimuli-responsive materials that change their properties in response to external triggers like temperature, pH, or light. sigmaaldrich.comdtu.dk Many acrylamide (B121943) derivatives, such as poly(N-isopropylacrylamide) (PNIPAM) and poly(N,N-diethylacrylamide) (PDEAAm), exhibit a thermoresponsive behavior in aqueous solutions, making them valuable for applications like controlled drug delivery and tissue engineering. nih.govmdpi.com

The potential for poly(N,N-Diphenylacrylamide) to act as a stimuli-responsive material is an intriguing area for future research. The presence of the two phenyl rings on the nitrogen atom could lead to unique solubility characteristics and potentially to stimuli-responsive behavior, such as a lower critical solution temperature (LCST). If found to be responsive, poly(N,N-Diphenylacrylamide) could be explored for applications in targeted drug delivery, where a change in local environment (like the slightly higher temperature of tumor tissues) could trigger the release of a therapeutic agent. sigmaaldrich.commdpi.com Furthermore, its distinct chemical structure might be leveraged in the design of novel sensors or actuators.

Sustainable and Green Chemistry Approaches in Synthesis and Polymerization

Modern chemical synthesis is increasingly focused on sustainable and environmentally friendly methods. researchgate.netresearchgate.net This includes the use of renewable resources, enzymatic catalysis (biocatalysis), and energy-efficient reaction conditions. nih.gov For the production of amides, biocatalytic approaches using enzymes like CoA ligases and N-acyltransferases are being explored as sustainable alternatives to traditional chemical methods. manchester.ac.uknih.gov The large-scale production of acrylamide itself is a notable example of a successful industrial biocatalytic process. nih.gov

Future research into N,N-Diphenylacrylamide could focus on developing green synthesis routes. This might involve enzymatic methods for the amidation step, potentially reducing the need for harsh reagents and solvents. researchgate.net In terms of polymerization, techniques like atom transfer radical polymerization (ATRP) offer controlled and more environmentally benign routes to well-defined polymers compared to some traditional free radical methods. mdpi.com Applying these green chemistry principles to the synthesis and polymerization of N,N-Diphenylacrylamide would be a critical step toward its potential future applications.

Table 2: Comparison of Synthesis Approaches

Synthesis MethodTraditional ApproachGreen Chemistry Approach
Monomer Synthesis Use of coupling reagents, organic solvents, harsh conditionsBiocatalysis (e.g., using enzymes), use of renewable feedstocks, solvent-free conditions
Polymerization Conventional free radical polymerizationControlled radical polymerization (e.g., ATRP), polymerization in aqueous media

Theoretical Predictions for Novel N,N-Diphenylacrylamide Structures and Reactivity

Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules before they are synthesized in the lab. youtube.com Methods like Density Functional Theory (DFT) can be used to study the electronic structure, conformation, and reaction mechanisms of organic compounds. nih.gov Such computational studies have been applied to acrylamide and related amides to understand their molecular and energetic properties. researchgate.net

For N,N-Diphenylacrylamide, theoretical studies could predict its conformational preferences, the electronic effects of the diphenyl groups on the acrylamide backbone, and its reactivity in polymerization. Computational analysis could also be used to design novel derivatives of N,N-Diphenylacrylamide with tailored electronic or steric properties. For instance, substituting the phenyl rings with different functional groups could be modeled to predict how these changes would affect the properties of the resulting polymer. This in silico approach can guide experimental work, making the discovery of new materials more efficient. nih.gov

Multiscale Modeling and Simulation of N,N-Diphenylacrylamide Systems

Understanding the behavior of polymers from the molecular to the macroscopic level requires a range of simulation techniques. Multiscale modeling bridges the gap between detailed atomistic simulations and coarse-grained or continuum models, allowing for the study of large systems over long timescales. utk.edursc.orgnih.gov Molecular dynamics (MD) simulations, at both all-atom and coarse-grained levels, are used to investigate polymer chain conformation, dynamics, and interactions with solvents or other molecules. mdpi.comuiuc.edu

For N,N-Diphenylacrylamide, multiscale modeling could provide fundamental insights into the behavior of its polymer. All-atom MD simulations could be used to study the conformation and hydration of single poly(N,N-Diphenylacrylamide) chains in solution, which is crucial for understanding its solubility and potential stimuli-responsive behavior. nih.govkinampark.com Coarse-grained models, which represent groups of atoms as single beads, would allow for the simulation of larger systems, such as polymer melts or solutions at higher concentrations, to predict macroscopic properties like viscosity and morphology. rsc.orgnih.govnih.gov This computational approach would be invaluable for designing and understanding new materials based on N,N-Diphenylacrylamide.

Q & A

Q. Basic Research Focus

  • Monomer purity : Pre-purify via recrystallization (ethanol/water) to ≥99.5% purity, confirmed by melting point (MP ~120–125°C) .
  • Initiator selection : Use AIBN (azobisisobutyronitrile) at 60–70°C for controlled radical polymerization, optimizing [M]/[I] ratios via SEC .
  • Solvent degassing : Freeze-pump-thaw cycles minimize oxygen inhibition, critical for high-molecular-weight polymers (Mw >100 kDa) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.